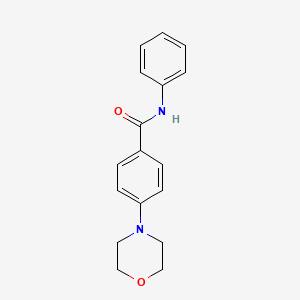
4-(4-morpholinyl)-N-phenylbenzamide
Descripción general
Descripción
4-(4-morpholinyl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pd-Catalyzed Benzylic C-H Amidation
A study by Hikawa et al. (2012) presents a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction. This method involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting a new pathway for constructing complex organic compounds that might include structures related to 4-(4-morpholinyl)-N-phenylbenzamide (Hikawa et al., 2012).
Antibiotic Activity Modulation
Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound structurally similar to this compound. Their study provides insights into how such compounds can be used to combat multidrug-resistant strains of various microorganisms, indicating the potential for this compound to serve a similar function (Oliveira et al., 2015).
Gastroprokinetic Activity
Kalo et al. (1995) investigated compounds related to this compound for their gastroprokinetic activity. This study highlights the importance of the amide bond and the positioning of the morpholine ring for potent activity, suggesting that modifications to this compound could lead to effective gastroprokinetic agents (Kalo et al., 1995).
Acid and Basic Catalysis in Synthesis
Agnimonhan et al. (2014) conducted a comparative study of acid and basic catalysis under microwave assistance for the synthesis of thiobenzamides and derivatives. This research provides valuable insights into how different catalytic conditions can influence the synthesis of compounds like this compound, potentially leading to more efficient production methods (Agnimonhan et al., 2014).
Novel Crystalline Forms
Norman (2008) describes the discovery of specific crystalline forms of a compound structurally related to this compound. This study underscores the importance of crystalline forms in the development of pharmaceuticals, suggesting that exploring the crystalline forms of this compound could yield valuable pharmaceutical properties (Norman, 2008).
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)19-10-12-21-13-11-19/h1-9H,10-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUKHYSSHSWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B4504454.png)
![5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)pyrimidin-2-amine](/img/structure/B4504463.png)
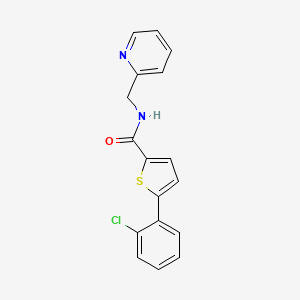
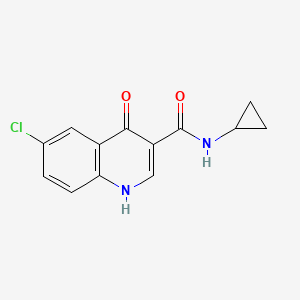
![N-[3-(cyclopentyloxy)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4504479.png)

![(5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B4504484.png)
![8-Fluoro-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one](/img/structure/B4504497.png)
![N-benzyl-N'-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]urea](/img/structure/B4504499.png)
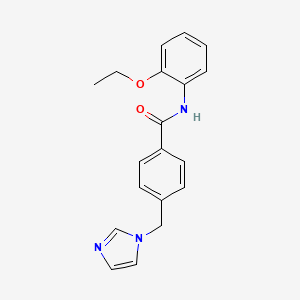
![N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B4504509.png)
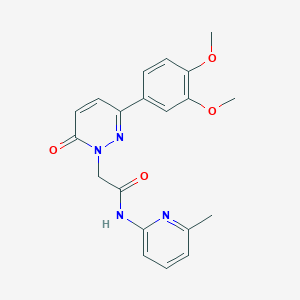
![N-[2-(cyclopentylthio)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4504520.png)
![1-{[(2-amino-5-pyrimidinyl)methyl]amino}-2-propanol](/img/structure/B4504528.png)
